BenchChemオンラインストアへようこそ!

2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This specific bis-phenylpiperazino pyrimidine (CAS 339017-95-7) features a symmetric 4,6-bis(4-phenylpiperazino) scaffold with a unique 2-methylsulfanyl substituent—a structural combination not replicated by mono-piperazino or alkylpiperazino analogs. Critical for kinase inhibitor SAR: the direct –SCH₃ group enables oxidation to sulfoxide/sulfone or nucleophilic displacement, making it a versatile intermediate for focused library synthesis. Procure this batch-controlled chemotype (≥95% purity) to ensure lot-to-lot consistency in KINOMEscan profiling, binding assays, and cellular screening. Store at –20°C, dry, light-protected.

Molecular Formula C25H30N6S
Molecular Weight 446.62
CAS No. 339017-95-7
Cat. No. B2413329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine
CAS339017-95-7
Molecular FormulaC25H30N6S
Molecular Weight446.62
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C25H30N6S/c1-32-25-26-23(30-16-12-28(13-17-30)21-8-4-2-5-9-21)20-24(27-25)31-18-14-29(15-19-31)22-10-6-3-7-11-22/h2-11,20H,12-19H2,1H3
InChIKeyBCYYLNHPFTUKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine (CAS 339017-95-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine (CAS 339017-95-7) is a synthetic pyrimidine derivative with the molecular formula C25H30N6S and a molecular weight of 446.61 g/mol . Its structure features a central pyrimidine ring bearing a methylsulfanyl (–SCH3) substituent at the 2-position and two identical 4-phenylpiperazin-1-yl groups at the 4- and 6-positions, resulting in a highly symmetric, nitrogen-rich scaffold . The compound belongs to the broader piperazinylpyrimidine class, which has been explored in patents as kinase inhibitors and CNS-targeting agents [1][2]. Commercially, the compound is available from several suppliers at purities of ≥90% to ≥95% and is recommended for storage at –20°C under dry, light-protected, sealed conditions .

Why In-Class Piperazinylpyrimidine Substitution Is Not Straightforward for 2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine


Within the piperazinylpyrimidine chemical class, even seemingly minor structural modifications produce substantial shifts in biological target engagement, selectivity, and physicochemical properties [1]. The target compound's defining 2-methylsulfanyl group and symmetric 4,6-bis(4-phenylpiperazino) substitution pattern create a unique steric and electronic environment that cannot be replicated by mono-phenylpiperazino analogs (e.g., 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine), azido-substituted variants (e.g., CAS 339017-94-6), or 4,6-bis(alkylpiperazino) alternatives . Critically, piperazinylpyrimidine derivatives reported in the patent literature exhibit divergent kinase binding profiles depending on the nature and position of substituents on the pyrimidine core; for example, structurally distinct derivatives within the same patent family were shown to bind entirely different kinase subfamilies (PDGFR vs. DDR1/CSNK1D) [2]. Therefore, generic interchange among in-class compounds without direct comparative data risks unforeseen losses of target affinity, altered selectivity, or incompatible physicochemical behavior in a given assay system.

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine (CAS 339017-95-7) Versus Closest Analogs


Structural Symmetry Differentiation: Bis(Phenylpiperazino) vs. Mono(Phenylpiperazino) and Azido Analogs

The target compound (C25H30N6S, MW 446.61) possesses two identical 4-phenylpiperazin-1-yl groups at positions 4 and 6 of the pyrimidine core, yielding a symmetric bis-phenylpiperazino architecture . Its closest commercially cataloged analog is 4-azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine (CAS 339017-94-6, MW 327.41), which replaces one phenylpiperazino group with an azido substituent, reducing the molecular weight by approximately 119 Da and eliminating the symmetric bis-piperazine character . A further comparator, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine, bears only a single phenylpiperazino group and an unsubstituted 6-position [1]. No direct head-to-head bioactivity comparison data for these analogs are publicly available in the peer-reviewed literature. The differentiation is therefore based on structural topology: the bis-phenylpiperazino arrangement doubles the number of protonatable nitrogen atoms and aromatic phenyl rings, which is expected to alter hydrogen-bonding capacity, lipophilicity (cLogP), and target-binding geometry relative to mono-substituted or mixed-substituent analogs. This inference is supported by class-level SAR from piperazinylpyrimidine kinase inhibitor patents, where the number and nature of piperazine substituents dictate which kinase subfamily is engaged [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Commercially Verified Purity Specifications: Procurement-Grade Differentiation

Commercially available batches of 2-(methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine (CAS 339017-95-7) are supplied with documented purity specifications that differentiate this compound from less thoroughly characterized analogs. CymitQuimica lists a minimum purity of 95% (HPLC) for this compound , while Biomart specifies ≥90% purity with defined storage conditions (–20°C, dry, light-protected, sealed) and a certified 2-year shelf life . In contrast, the closely related analog 4-azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine (CAS 339017-94-6) is cataloged primarily through research chemical suppliers without equivalent publicly documented purity specifications from multiple independent vendors [1]. The availability of the target compound from at least two independent suppliers with declared purity metrics provides procurement-level confidence in batch-to-batch consistency for reproducible experimental work.

Chemical procurement Quality control Analytical chemistry

Piperazinylpyrimidine Scaffold as a Privileged Kinase-Inhibitor Core: Class-Level Evidence from NCI-60 and KINOMEscan Profiling

Although no primary publication reports quantitative bioactivity data for CAS 339017-95-7 specifically, robust class-level evidence exists for structurally related piperazinylpyrimidine derivatives. In an AACR-reported study, twenty novel piperazinylpyrimidine compounds were synthesized and screened against the NCI-60 human tumor cell line panel [1]. Lead compound II-18 demonstrated single-digit nanomolar GI50 values: 90 nM against NCI-H23 (non-small cell lung cancer), 68 nM against RPMI-8226 (leukemia), 61 nM against SK-MEL-5 (melanoma), and 30 nM against MDA-MB-468 (breast cancer) [1]. KINOMEscan profiling at 10 µM revealed that structurally distinct piperazinylpyrimidine derivatives engage different kinase subfamilies: compound I-12 preferentially bound the PDGFR tyrosine kinase subfamily (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) and CDK11, whereas compounds II-16 and II-20 (structurally differentiated from I-12) bound DDR1, CSNK1D, and CSNK1G2 kinases [1]. The US patent US8609672B2 further claims piperazinylpyrimidine analogues as protein kinase inhibitors with utility in treating cellular proliferation disorders including cancer [2]. The target compound, by virtue of its bis-phenylpiperazino architecture, occupies a distinct region of this established SAR landscape. However, no direct kinase profiling or cellular activity data for the specific CAS 339017-95-7 compound are available from these sources; the evidence is extrapolated from the shared piperazinylpyrimidine core scaffold.

Cancer therapeutics Kinase inhibition Antiproliferative activity

CNS Patent Landscape: Piperazinyl-Pyrimidine Derivatives with Defined Substituent SAR

The Wellcome Foundation patent EP1325916A1 discloses piperazinyl-substituted phenylpyrimidine derivatives for the treatment or prevention of CNS disorders, including cerebral ischemic damage [1]. The patent defines a Markush structure wherein the pyrimidine 2-position substituent (R3) is selected from trifluoromethyl, hydrogen, methyl, benzyloxymethyl, methoxymethyl, and methylthiomethyl [1]. The target compound (CAS 339017-95-7) bears a methylsulfanyl (–SCH3) group at the 2-position rather than the methylthiomethyl (–CH2SCH3) group specified in the patent claims, placing it immediately adjacent to but outside the claimed substitution space . This subtle structural distinction—a direct thioether linkage to the pyrimidine ring versus a methylene-spaced thioether—potentially alters the electronic properties of the pyrimidine core (the –SCH3 group is directly conjugated with the aromatic system, whereas –CH2SCH3 is not) and may affect metabolic stability (direct thioethers are susceptible to CYP450-mediated S-oxidation) [2]. This structural nuance positions the target compound as a close but distinct analog to a patented CNS-active chemotype, offering a tool compound for probing the SAR around the pyrimidine 2-position in glutamate release inhibition assays.

CNS drug discovery Glutamate release inhibition Cerebral ischemia

Recommended Research and Procurement Application Scenarios for 2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine (CAS 339017-95-7)


Kinase Inhibitor Lead Discovery: Scaffold Exploration of the Bis-Phenylpiperazino Pharmacophore

Based on class-level evidence that piperazinylpyrimidine derivatives achieve nanomolar antiproliferative activity and engage diverse kinase subfamilies depending on substituent identity [1], CAS 339017-95-7 is best deployed as a scaffold-diversification starting point in kinase inhibitor lead discovery programs. Its symmetric bis-phenylpiperazino architecture provides a distinct topological framework for kinase ATP-binding site engagement, differentiated from the mono-piperazino or mixed-substituent analogs described in the Shallal/Russu patent series. Researchers should prioritize KINOMEscan or equivalent broad-panel kinase profiling to map this specific chemotype's target engagement landscape before undertaking cellular efficacy studies.

CNS Drug Discovery Tool Compound: Probing 2-Position Thioether SAR Adjacent to Patented Chemotypes

The compound serves as a structurally adjacent analog to the Wellcome Foundation's patented piperazinyl-phenylpyrimidine CNS series (EP1325916A1) [2]. Its defining feature—a direct methylsulfanyl (–SCH3) substituent at the pyrimidine 2-position rather than the methylthiomethyl (–CH2SCH3) group claimed in the patent—makes it a valuable tool for evaluating how direct thioether conjugation to the pyrimidine ring affects glutamate release inhibition, receptor binding, and metabolic stability in CNS-relevant in vitro models (e.g., synaptosomal glutamate release assays, primary neuronal cultures).

Synthetic Intermediate for Diversified Piperazinylpyrimidine Libraries

The methylsulfanyl group at the pyrimidine 2-position serves as a synthetic handle for further derivatization. Oxidation to the corresponding sulfoxide or sulfone can modulate electronic properties and hydrogen-bonding capacity, while nucleophilic displacement under appropriate conditions can introduce alternative 2-position substituents. This positions the compound as a versatile intermediate for generating focused libraries of bis-phenylpiperazino pyrimidines with systematic variation at the 2-position, enabling SAR studies that bridge the gap between this chemotype and the broader piperazinylpyrimidine kinase inhibitor landscape [1].

Procurement for Reproducible in Vitro Pharmacology: Quality-Verified Starting Material

For laboratories requiring a batch-controlled, analytically characterized sample of this specific bis-phenylpiperazino pyrimidine chemotype, the compound is available from multiple independent suppliers with documented purity specifications (≥90% to ≥95%) and defined storage conditions (–20°C, dry, light-protected, sealed) . This multi-vendor availability with declared purity metrics supports procurement decisions where lot-to-lot consistency is essential for reproducible dose-response experiments, binding assays, or cellular screening campaigns.

Quote Request

Request a Quote for 2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.